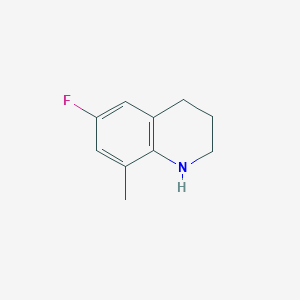

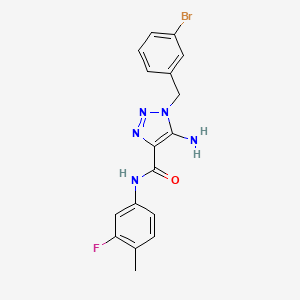

![molecular formula C19H21F3N2O2S B2521935 N-[(1-phenylpyrrolidin-2-yl)methyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 1797349-43-9](/img/structure/B2521935.png)

N-[(1-phenylpyrrolidin-2-yl)methyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

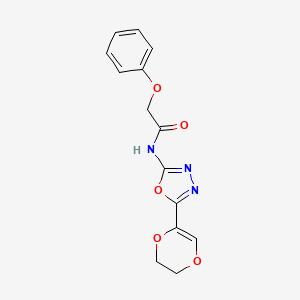

N-[(1-phenylpyrrolidin-2-yl)methyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide is a useful research compound. Its molecular formula is C19H21F3N2O2S and its molecular weight is 398.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Structural Studies and Supramolecular Assembly

A study by Dey et al. (2015) synthesized and analyzed the crystal structures of three nimesulidetriazole derivatives, showcasing the effect of substitution on supramolecular assembly. Through X-ray powder diffraction data, the researchers identified the nature of intermolecular interactions and compared them with nimesulide polymorphs. The study highlights the formation of cyclic R22(8) rings and their further connection into two-dimensional and three-dimensional frameworks via hydrogen bonds and C-H⋯π interactions, emphasizing the complex structural dynamics of such compounds (Dey et al., 2015).

Conformations and Self-association

Sterkhova et al. (2014) examined the structure and self-association behaviors of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide in solution and crystal form. The study utilized IR spectroscopy and quantum chemical methods to reveal its conformational dynamics and proton affinities, demonstrating how these molecules form cyclic dimers in inert solvents and chain associates in crystal via hydrogen bonding. This research provides insights into the subtle intermolecular forces that govern the behavior of sulfonamide derivatives in different environments (Sterkhova et al., 2014).

Synthesis and Decomposition

Research by Zhu and Desmarteau (1993) explored the synthesis and thermal decomposition of benzenediazonium tris((trifluoromethyl)sulfonyl)methanide, shedding light on the reactive pathways and products of such processes. This work contributes to the understanding of sulfonyl-based compounds' stability and reactivity, providing a foundation for developing new synthetic strategies in organic chemistry (Zhu & Desmarteau, 1993).

Electrophilic and Nucleophilic Reactions

Lemek et al. (2008) investigated the vicarious nucleophilic substitution (VNS) reactions of 1,1,1-Trifluoro-N-[oxido(phenyl)(trifluoromethyl)-λ4-sulfanylidene]methanesulfonamide, demonstrating the compound's reactivity towards carbanions with a leaving group. This study highlights the compound's potential for diverse chemical transformations, opening avenues for the exploration of sulfur-based electron-withdrawing groups in organic synthesis (Lemek et al., 2008).

Microbial Reduction Applications

Patel et al. (1993) explored the stereoselective microbial reduction of N-(4-(1-oxo-2-chloroacetyl ethyl) phenyl methane sulfonamide, identifying microbial strains capable of catalyzing the reduction to produce chiral intermediates. This research demonstrates the biocatalytic potential for synthesizing pharmaceutically relevant compounds, offering an eco-friendly and efficient alternative to traditional chemical synthesis methods (Patel et al., 1993).

Eigenschaften

IUPAC Name |

N-[(1-phenylpyrrolidin-2-yl)methyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F3N2O2S/c20-19(21,22)16-7-4-6-15(12-16)14-27(25,26)23-13-18-10-5-11-24(18)17-8-2-1-3-9-17/h1-4,6-9,12,18,23H,5,10-11,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJPUDSUCYLOZCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=CC=CC=C2)CNS(=O)(=O)CC3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-3-[4-methoxy-3-(piperidine-1-sulfonyl)phenyl]-1-[2-(prop-2-yn-1-ylsulfanyl)-1H-1,3-benzodiazol-1-yl]prop-2-en-1-one](/img/structure/B2521860.png)

![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2521865.png)

![1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B2521871.png)

![6-chloro-N-[2-(naphthalen-2-yloxy)ethyl]pyridine-3-carboxamide](/img/structure/B2521873.png)

![Ethyl 3-(4-fluorophenyl)-5-(3-nitrobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2521874.png)